

PROTAC Bcl-xL degrader-1 experimental protocol for cell culture

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Compound of Interest

Compound Name: PROTAC Bcl-xL degrader-1

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Application Notes and Protocols: PROTAC Bcl-xL Degrader-1

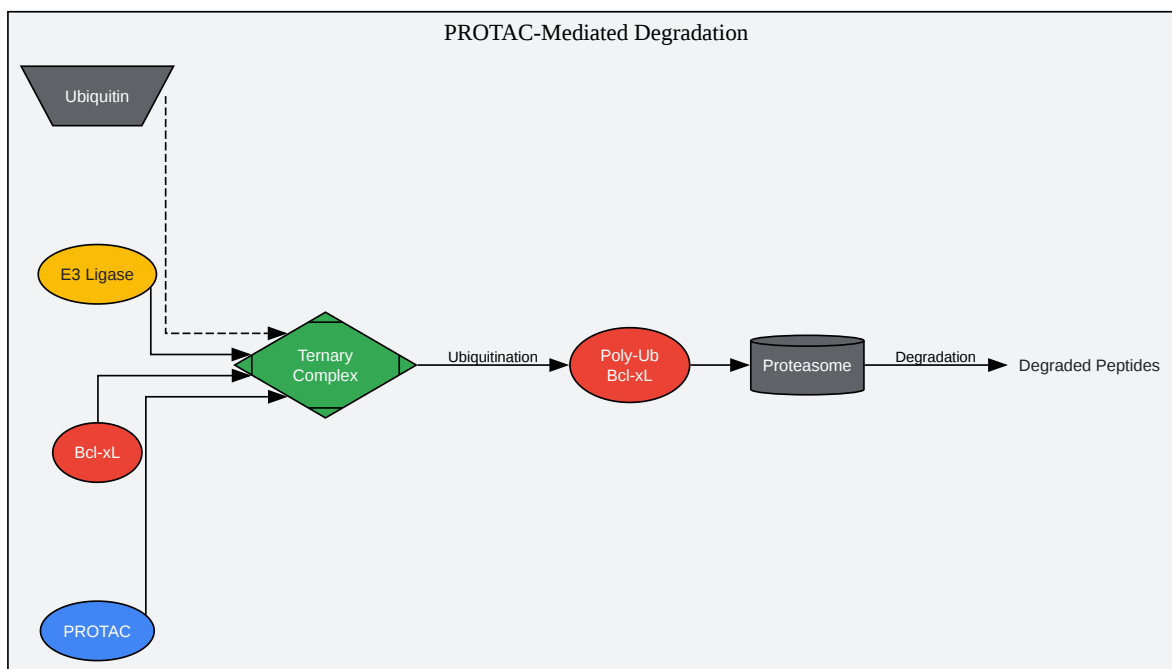
These application notes provide a detailed protocol for the in vitro evaluation of **PROTAC Bcl-xL Degrader-1**, a proteolysis-targeting chimera designed to induce the degradation of the anti-apoptotic protein Bcl-xL. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and targeted protein degradation.

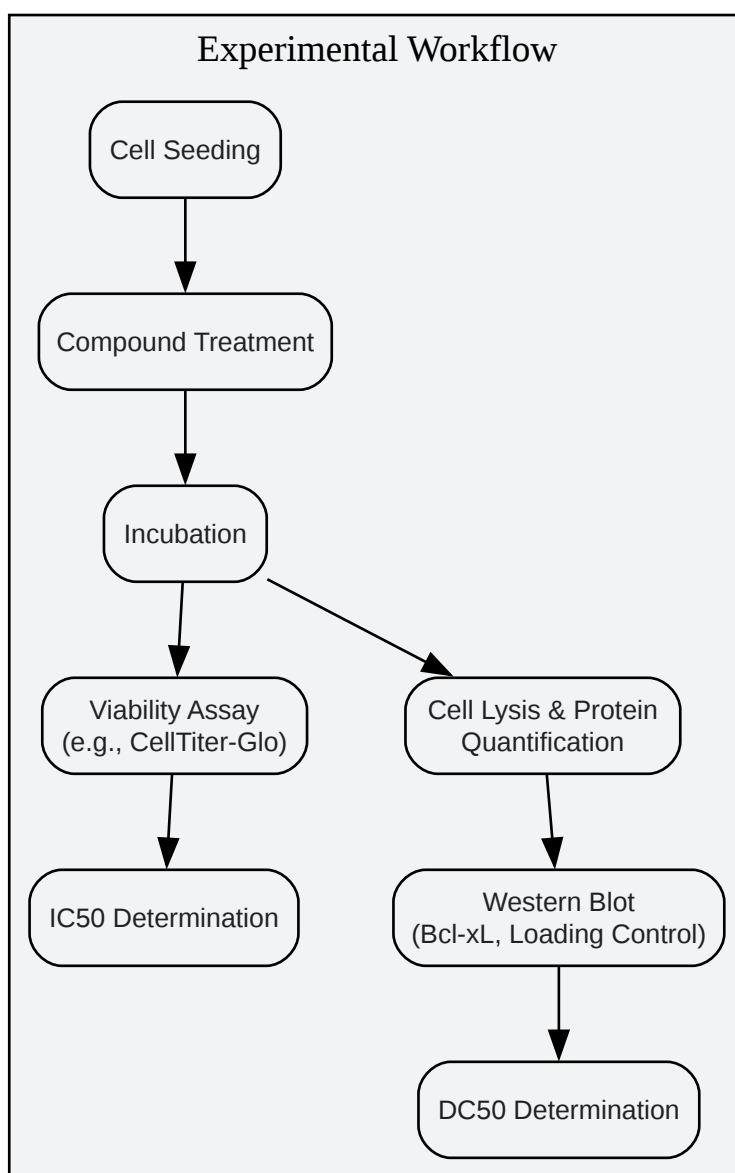
Introduction

PROTAC Bcl-xL Degrader-1 is a heterobifunctional molecule that recruits Bcl-xL to the E3 ubiquitin ligase machinery, leading to its ubiquitination and subsequent degradation by the proteasome. By eliminating Bcl-xL, this PROTAC can selectively induce apoptosis in cancer cells that are dependent on Bcl-xL for survival. The following protocols detail the necessary steps for culturing cells and evaluating the efficacy of **PROTAC Bcl-xL Degrader-1**.

Mechanism of Action

PROTAC Bcl-xL Degrader-1 functions by forming a ternary complex between the Bcl-xL protein and an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This proximity induces the transfer of ubiquitin from the E3 ligase to Bcl-xL. The polyubiquitinated Bcl-xL is then recognized and degraded by the 26S proteasome.





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